molecular formula C9H6ClNO2 B080627 5-Chloro-1H-indole-3-carboxylic acid CAS No. 10406-05-0

5-Chloro-1H-indole-3-carboxylic acid

Cat. No.: B080627
CAS No.: 10406-05-0
M. Wt: 195.6 g/mol
InChI Key: XUDITEOFEQOSAK-UHFFFAOYSA-N
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Description

5-Chloro-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Indole Derivatives in Organic Synthesis

The indole structure, including modifications like 5-Chloro-1H-indole-3-carboxylic acid, plays a crucial role in organic chemistry, particularly in the synthesis of complex molecules. Indole derivatives serve as precursors in the synthesis of natural products and pharmaceuticals. The indole ring system is foundational in the construction of alkaloids and other bioactive compounds. Techniques such as the Fischer indole synthesis and modifications thereof allow for the preparation of indole derivatives with various substitutions, enabling the synthesis of molecules with significant pharmacological activities (Taber & Tirunahari, 2011).

Microbial Catabolism of Indole Derivatives

Indole-3-acetic acid (IAA) and its derivatives, including possibly this compound, are key molecules in microbial interactions with plants. Certain bacteria possess the ability to catabolize or assimilate IAA, impacting plant growth and health. The microbial degradation of indole derivatives involves complex biochemical pathways, which may offer insights into bioremediation and the development of agricultural biotechnologies aimed at improving crop resilience and productivity (Laird, Flores, & Leveau, 2020).

Carboxylic Acids in Environmental Applications

Research on carboxylic acids, including this compound, highlights their potential in environmental science, particularly in the bioremediation of contaminants. Carboxylic acids play a role in the microbial reduction of pollutants, offering a greener alternative to traditional chemical processes. Understanding the mechanisms by which these acids interact with environmental contaminants can lead to the development of effective strategies for pollution mitigation and the restoration of ecosystems (Jiang et al., 2019).

Biomedical Applications

Indole derivatives, through their varied biological activities, have been explored for their therapeutic potential. Specifically, compounds like this compound may be investigated for their roles in cancer treatment, as components of chemoprotective strategies, or in the synthesis of novel pharmaceuticals. The indole ring is a common feature in molecules exhibiting anticancer, anti-inflammatory, and antioxidant properties, making it a target for drug development and the study of disease mechanisms (Bradlow, 2008).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-chloro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDITEOFEQOSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591215
Record name 5-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10406-05-0
Record name 5-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10406-05-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5.0 g (33.0 mmol) of commercially available 5-chloro-1H-indole in 50 ml dry DMF was kept at 0° C., while 7.35 g (35.0 mmol) trifluoroacetanhydride was added dropwise. After 3 h stirring at room temperature the mixture was poured into 200 ml water, and the precipitate was filtered with suction and heated with reflux overnight in 200 ml 20% NaOH. It was extracted twice with dichloromethane, and the aqueous layer was acidified with hydrochloric acid. The crystalline title compound was collected by filtration and dried in vacuo.
Quantity
0 (± 1) mol
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Reaction Step One
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Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: What is the spatial arrangement of the carboxyl group relative to the indole ring in 5-Chloro-1H-indole-3-carboxylic acid?

A1: The carboxyl group is not coplanar with the indole ring system in this compound. Instead, it is twisted out of plane by an angle of 9.00 (8)°. []

Q2: How does this compound arrange itself in its crystal structure?

A2: The crystal structure of this compound is stabilized by a network of hydrogen bonds and π-π stacking interactions. Specifically:

  • Hydrogen Bonding: Pairs of molecules form inversion dimers through two O—H⋯O hydrogen bonds, creating R22(8) loops. These dimers are further linked into (001) sheets by N—H⋯O hydrogen bonds. []
  • π-π Stacking: Aromatic π–π stacking interactions between adjacent indole rings with a centroid–centroid distance of 3.7185 (12) A° contribute to the crystal packing. []

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